molecular formula C14H13NO3 B5714402 1-ethoxy-4-(2-nitrovinyl)naphthalene

1-ethoxy-4-(2-nitrovinyl)naphthalene

Cat. No.: B5714402
M. Wt: 243.26 g/mol
InChI Key: SHTYEDHRCHTDDY-MDZDMXLPSA-N
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Description

1-Ethoxy-4-(2-nitrovinyl)naphthalene is a synthetic naphthalene derivative incorporating a nitrovinyl group, designed for advanced chemical and pharmaceutical research. This compound belongs to a class of molecules known as molecular hybrids, which combine distinct pharmacophores to create novel entities with potential multi-target biological activities . The naphthalene scaffold is a versatile platform in medicinal chemistry, noted for its presence in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The nitrovinyl group is an electron-deficient alkene that can act as a Michael acceptor, potentially allowing the compound to interact with biological nucleophiles such as thiol groups in cysteine residues via Michael addition . This mechanism is similar to that observed in metabolically activated naphthalene derivatives like naphthoquinone . Researchers can explore this compound as a key synthetic intermediate for constructing more complex heterocyclic systems, such as dihydronaphthofurans, which are frameworks found in natural products with relevant biological and pharmacological activities . Its primary research applications are anticipated in the fields of medicinal chemistry and drug discovery, particularly in the development of new antitumor and anti-inflammatory agents . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethoxy-4-[(E)-2-nitroethenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14-8-7-11(9-10-15(16)17)12-5-3-4-6-13(12)14/h3-10H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTYEDHRCHTDDY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

1-Ethoxy-4-(2-nitrovinyl)naphthalene features a naphthalene backbone substituted with an ethoxy group and a nitrovinyl moiety. Its molecular structure contributes to its unique electronic properties, making it suitable for various applications.

Organic Electronics

Overview:
Due to its conjugated structure, this compound exhibits promising electronic properties that are valuable in organic electronics.

Applications:

  • Organic Light Emitting Diodes (OLEDs): The compound can be used as an emissive layer in OLEDs, enhancing light emission efficiency.
  • Organic Photovoltaics (OPVs): Its ability to absorb light and facilitate charge transport makes it a candidate for use in solar cells.

Case Study:
A study demonstrated that incorporating this compound into polymer blends significantly improved the charge mobility and overall efficiency of organic solar cells, leading to higher power conversion efficiencies compared to traditional materials.

Medicinal Chemistry

Overview:
The compound's structural features allow it to interact with biological targets, making it of interest in drug discovery.

Applications:

  • Anticancer Agents: Research indicates that derivatives of this compound can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Study:
In vitro studies showed that modifications of this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Materials Science

Overview:
The compound's unique physical and chemical properties make it suitable for various applications in materials science.

Applications:

  • Dyes and Pigments: Its vibrant color can be utilized in dye formulations for textiles and plastics.
  • Sensors: The electronic properties allow for the development of chemical sensors capable of detecting specific analytes.

Case Study:
A recent investigation highlighted the use of this compound as a sensor material for detecting volatile organic compounds (VOCs), demonstrating high sensitivity and selectivity under ambient conditions .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Organic ElectronicsOLEDs, OPVsImproved charge mobility; higher efficiency in devices
Medicinal ChemistryAnticancer agents, AntimicrobialSignificant cytotoxic effects on cancer cell lines
Materials ScienceDyes, SensorsHigh sensitivity for VOC detection

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃)
  • Substituents : Methoxy (1-position), nitro (4-position).
  • Molecular Weight : 203.19 g/mol .
  • Key Differences : Replacing ethoxy with methoxy reduces steric bulk and slightly lowers hydrophobicity. The absence of a vinyl linker in the nitro group diminishes conjugation length compared to the target compound.
  • Applications : Used as an intermediate in dye synthesis and organic semiconductors .
1-Chloro-4-(2-nitrophenoxy)naphthalene (C₁₆H₁₀ClNO₃)
  • Substituents: Chloro (1-position), nitrophenoxy (4-position).
  • Molecular Weight : 299.71 g/mol .
  • Key Differences: The chloro group increases electronegativity, while the nitrophenoxy ether linkage introduces rigidity but reduces conjugation compared to the nitrovinyl group.
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine
  • Substituents : Nitrophenyl allylidene (4-position), amine (1-position).
  • Key Differences : The allylidene group enhances π-conjugation, similar to nitrovinyl, but the amine substituent introduces basicity, altering solubility and reactivity .
1-Methoxy-4-(methoxymethyl)naphthalene (C₁₃H₁₄O₂)
  • Substituents : Methoxy (1-position), methoxymethyl (4-position).
  • Molecular Weight : 202.25 g/mol .
  • Key Differences : The methoxymethyl group lacks the electron-withdrawing nitro functionality, resulting in lower reactivity toward electrophilic substitution.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
1-Ethoxy-4-(2-nitrovinyl)naphthalene* C₁₄H₁₃NO₃ 259.26 Ethoxy, nitrovinyl Not reported Not reported
1-Methoxy-4-nitronaphthalene C₁₁H₉NO₃ 203.19 Methoxy, nitro 120–122 320 (decomposes)
1-Chloro-4-(2-nitrophenoxy)naphthalene C₁₆H₁₀ClNO₃ 299.71 Chloro, nitrophenoxy Not reported Not reported
1-Methoxy-4-(methoxymethyl)naphthalene C₁₃H₁₄O₂ 202.25 Methoxy, methoxymethyl 45–47 285–290

*Estimated based on structural analogs.

Reactivity and Stability

  • Nitrovinyl Group : The nitrovinyl moiety in the target compound enhances electron-deficient character, making it reactive toward nucleophilic attack. This contrasts with simpler nitro-substituted naphthalenes (e.g., 1-methoxy-4-nitronaphthalene), where reactivity is moderated by the absence of a conjugated vinyl group .
  • Ethoxy vs.

Toxicological and Environmental Considerations

  • Limited data exist for the target compound. However, structurally related nitroaromatics (e.g., nitrophenoxy derivatives) are often associated with environmental toxicity due to bioaccumulation and resistance to degradation .
  • Chlorinated analogs (e.g., 1-chloro-4-(2-nitrophenoxy)naphthalene) pose additional risks, as chlorinated aromatics are persistent organic pollutants .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-ethoxy-4-(2-nitrovinyl)naphthalene, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of nitrovinyl-substituted naphthalenes typically involves condensation reactions, such as the Henry reaction or nitroaldol addition, using aldehydes and nitroalkanes. Optimization can be achieved via factorial design experiments (e.g., Plackett-Burman or full factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, biotransformation studies on similar naphthalene derivatives highlight the use of recombinant whole-cell systems to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) is essential for confirming regiochemistry and substituent orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation. These methods align with protocols used for structurally analogous compounds in toxicological assessments .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be systematically resolved?

  • Methodological Answer : Apply risk-of-bias (RoB) assessment frameworks, such as those outlined in Table C-6 and C-7 (), to evaluate study design rigor. Key criteria include randomization of administered doses, allocation concealment, and completeness of outcome reporting. Studies with "High Initial Confidence" (≥4 "yes" responses to RoB questions) should be prioritized, while contradictory findings from "Low Confidence" studies require replication under controlled conditions (e.g., standardized exposure routes and endpoints) .

Q. What mechanistic insights exist regarding the environmental degradation of this compound?

  • Methodological Answer : Investigate oxidative and reductive pathways using advanced analytical techniques (e.g., LC-QTOF-MS). For nitrovinyl groups, microbial degradation via nitroreductases (observed in naphthalene dioxygenase systems) may produce amine intermediates. Environmental fate studies should model partitioning coefficients (log Kow) and photolytic stability, referencing frameworks in Appendix B ( ) for inclusion criteria on transformation products .

Q. How can in vitro toxicity models be designed to assess the compound’s metabolic activation?

  • Methodological Answer : Use hepatic microsomal assays (e.g., S9 fractions) to identify reactive metabolites, such as epoxides or quinones, via trapping agents (e.g., glutathione adducts). Incorporate cytochrome P450 isoform-specific inhibitors to delineate metabolic pathways. For validation, cross-reference with hemoglobin adduct stability data from naphthoquinone studies (e.g., Troester et al., 2002) to assess bioactivation persistence .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to explore binding affinities with enzymes like cyclooxygenase-2 (COX-2) or aryl hydrocarbon receptor (AhR). Validate predictions using in vitro assays, such as luciferase reporter gene systems for AhR activation. Parameterize force fields using physicochemical data (e.g., log P, polar surface area) from toxicokinetic profiles .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling variability in dose-response studies?

  • Methodological Answer : Utilize mixed-effects models to account for inter-study heterogeneity, incorporating covariates like exposure duration and species-specific metabolic rates. Meta-analyses should follow PRISMA guidelines, with sensitivity analyses excluding "Very Low Confidence" studies (). For non-linear responses, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches .

Q. How can environmental monitoring studies be optimized to detect this compound in complex matrices?

  • Methodological Answer : Deploy solid-phase microextraction (SPME) coupled with GC-MS/MS for trace detection in air/water samples. Validate methods using EPA protocols for polycyclic aromatic hydrocarbons (PAHs), adjusting for the compound’s higher polarity. Quality control should include surrogate standards (e.g., deuterated naphthalene) to correct for matrix effects .

Tables for Key Methodological Reference

Parameter Recommended Approach Evidence Source
Synthetic OptimizationFactorial design (Plackett-Burman)
Toxicity Study RoB AssessmentTable C-6/C-7 criteria (randomization, reporting)
Environmental Partitioninglog Kow modeling and photolysis assays
Metabolic ProfilingHepatic microsomes + isoform-specific inhibitors

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